1,3-Bis(phenylthio)propane: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Synthetic Applications
1,3-Bis(phenylthio)propane: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Synthetic Applications
Executive Summary
As a versatile flexible dithioether, 1,3-bis(phenylthio)propane (CAS: 28118-53-8) occupies a unique intersection between advanced organic synthesis and supramolecular coordination chemistry. Structurally characterized by a three-carbon alkyl chain bridging two highly polarizable phenylthio groups, this compound serves as a critical precursor for the high-yield synthesis of cyclopropyl phenyl sulfides and acts as a bidentate bridging ligand in the construction of complex Silver(I) coordination networks. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for researchers and drug development professionals.
Chemical Identity and Physical Properties
The utility of 1,3-bis(phenylthio)propane stems from its dual thioether functionality. The sulfur atoms possess lone pairs that can stabilize adjacent carbanions (via polarizability and stereoelectronic effects) or coordinate with transition metals.
To facilitate rapid reference and comparative analysis, the core physical and chemical parameters of 1,3-bis(phenylthio)propane are consolidated in Table 1.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | 1,3-Bis(phenylthio)propane | 1[1] |
| CAS Number | 28118-53-8 | 2[2] |
| Linear Formula | C15H16S2 | 1[1] |
| Molecular Weight | 260.42 g/mol | 3[3] |
| Density | 1.1300 g/cm³ | 4[4] |
| Boiling Point | 430.8 °C (760 mmHg) / 264 °C (12 mmHg) | 5[5] |
| Topological Polar Surface Area | 50.6 Ų | 1[1] |
| Recommended Storage | 2-8 °C | 2[2] |
Chemical Reactivity and Mechanistic Pathways
Tandem Cyclopropanation via α-Lithiation
One of the most powerful applications of 1,3-bis(phenylthio)propane is its use as a precursor for cyclopropyl phenyl sulfides, a methodology pioneered by Tanaka et al.[6].
Mechanistic Causality: When treated with 2.0 to 2.2 equivalents of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0 °C, the compound undergoes a highly efficient tandem reaction[6][7]. The first equivalent of n-BuLi deprotonates the α-carbon adjacent to one of the sulfur atoms. The resulting carbanion is stabilized by the adjacent sulfur atom. This intermediate rapidly undergoes an intramolecular nucleophilic substitution, displacing the second thiophenoxide group to form a cyclopropane ring. The second equivalent of n-BuLi immediately deprotonates the newly formed cyclopropyl phenyl sulfide, yielding 1-lithiocyclopropyl phenyl sulfide[6]. This lithiated species can subsequently be trapped by various electrophiles (e.g., aldehydes, ketones, or alkyl halides) to generate heavily substituted cyclopropanes.
Mechanistic pathway for tandem cyclopropanation of 1,3-bis(phenylthio)propane.
Supramolecular Coordination Chemistry with Silver(I)
Beyond organic synthesis, 1,3-bis(phenylthio)propane acts as a flexible bidentate ligand capable of forming diverse 1D and 2D coordination networks with Silver(I) salts[8][9].
Mechanistic Causality: The three-carbon spacer provides enough conformational flexibility for the ligand to bridge multiple Ag(I) centers rather than chelating a single metal ion. The resulting supramolecular architecture is strictly dictated by the nature of the counteranion. As demonstrated in structural studies, weakly coordinating anions (such as PF₆⁻ and ClO₄⁻) do not compete for the metal's coordination sphere, resulting in host-guest complexes where the silver atom is tetrahedrally coordinated to four different sulfur atoms[8][9]. Conversely, strongly coordinating anions (like CF₃COO⁻ or p-TsO⁻) bind directly to the silver centers, forcing the assembly into 1D polymer chains or 2D neutral sheets featuring short Ag···Ag interactions[9].
Divergent supramolecular architectures of Silver(I) complexes via anion coordination.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control steps to prevent common modes of failure.
Protocol A: Synthesis of 1,3-Bis(phenylthio)propane
This procedure utilizes a standard bimolecular nucleophilic substitution (S_N2) framework, achieving typical yields of ~93%[6][10].
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Preparation of the Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve sodium benzenethiolate (2.2 equivalents) in anhydrous ethanol or dimethylformamide (DMF) under an inert argon atmosphere.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add 1,3-dibromopropane (1.0 equivalent) over 15 minutes to control the exothermic S_N2 reaction and prevent localized heating.
-
Reaction Propagation: Remove the ice bath and heat the mixture to reflux for 2 to 4 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate).
-
Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude yellow oil via vacuum distillation or silica gel chromatography to yield the pure product[10].
Protocol B: One-Pot Synthesis of 1-Lithiocyclopropyl Phenyl Sulfide
This highly sensitive organometallic protocol requires rigorous exclusion of moisture and oxygen[6].
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System Initialization: In a flame-dried Schlenk flask under a continuous argon purge, dissolve 1,3-bis(phenylthio)propane (10 mmol) in 30 mL of anhydrous THF. Note: THF is chosen because it effectively solvates the lithium cation, increasing the kinetic basicity of the alkyllithium reagent.
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Lithiation & Cyclization: Cool the solution to exactly 0 °C. Syringe in 2.2 equivalents of n-BuLi (typically a 1.6 M or 2.5 M solution in hexanes) dropwise. Causality Check: The first equivalent drives the cyclization; the second equivalent traps the cyclopropane as the lithiated species.
-
Maturation: Stir the mixture at 0 °C for 1 hour. The solution will typically adopt a characteristic color indicating the presence of the stabilized carbanion.
-
Electrophilic Trapping: Slowly add the desired electrophile (e.g., an aldehyde) (1.2 equivalents). Stir for an additional 30 minutes.
-
Termination: Quench the reaction strictly with saturated aqueous ammonium chloride (NH₄Cl) to safely destroy any unreacted n-BuLi without causing highly basic hydrolysis of the product. Extract with ethyl acetate and purify via radial chromatography.
References
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Title: 1,3-Bis(phenylthio)propane | 28118-53-8 Source: Sigma-Aldrich URL: 2
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Title: 1,3-bis(phenylthio)propane | CAS#:28118-53-8 Source: Chemsrc URL: 5
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Title: 1,3-Bis(phenylthio)propane Source: Oakwood Chemical URL: 3
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Title: 1,3-Bis(phenylthio)propane, 98%, Thermo Scientific Source: Fisher Scientific URL: 4
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Title: 1,3-Bis(phenylthio)propane | C15H16S2 | CID 576113 Source: PubChem URL: 1
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Title: SIMPLE, HIGHLY VERSATILE SYNTHESIS OF CYCLOPROPYL PHENYL SULFIDES Source: Oxford Academic (Chemistry Letters) URL: 6
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Title: Complexes of 1,3-Bis(phenylthio)propane with Silver(I) Salts Source: ACS Publications (Inorganic Chemistry) URL: 8
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Title: complexes of 1,3-bis(phenylthio)propane with silver(I) salts Source: PubMed URL: 9
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Title: Substitution reactions between arenethiolate anions and 1,3-dihalo Source: Arkivoc URL: 10
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